molecular formula C19H18N8OS2 B2362870 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone CAS No. 1797697-13-2

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone

Cat. No. B2362870
CAS RN: 1797697-13-2
M. Wt: 438.53
InChI Key: NONGONKXPVXWPQ-UHFFFAOYSA-N
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Description

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, a thiazole ring, and a thiophene ring .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the various functional groups present in the molecule. For example, the 1,2,4-triazole ring could potentially undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple aromatic rings and nitrogen atoms could potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Agent Development

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their anticancer properties. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . This particular compound could be investigated for its cytotoxic activities against various human cancer cell lines, leveraging its potential to interact with the aromatase enzyme, which is a possible target for breast cancer therapy .

Enzyme Inhibition

The 1,2,4-triazole ring is a crucial element in the structure of certain FDA-approved drugs like Letrozole and Anastrozole, used as first-line therapies for breast cancer treatment in postmenopausal women . The compound could be evaluated for its enzyme inhibition capabilities, particularly against enzymes involved in cancer cell proliferation.

Pharmacological Research

Due to the presence of nitrogen atoms and the ability to form hydrogen bonds, the 1,2,4-triazole derivatives are significant in pharmacological research. They can be used to study the improvement of toxicological properties of pharmaceuticals . This compound’s unique structure may offer new insights into the development of more effective and less toxic therapeutic agents.

Material Science

Triazole derivatives have found applications in material science, particularly in the development of polymers for use in solar cells . The compound could be explored for its potential as a structural unit in polymer synthesis, contributing to advancements in renewable energy technologies.

Fluorescent Probes

The heterocyclic structure of triazole-fused compounds makes them suitable for use as fluorescent probes in biochemical research . This compound could be synthesized and tested for its fluorescent properties, which could be valuable in various imaging and diagnostic applications.

Agrochemicals and Corrosion Inhibitors

Triazole analogs are known to be used in industrial applications such as agrochemicals and corrosion inhibitors for copper alloys . The compound’s structural features could be optimized to enhance its effectiveness in these applications, offering a dual benefit of protecting materials and contributing to agricultural productivity.

Future Directions

The future directions for research on this compound could include further investigation of its biological activities, optimization of its synthesis, and exploration of its potential applications in medicinal chemistry .

properties

IUPAC Name

(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8OS2/c1-13-17(30-18(22-13)14-3-2-10-29-14)19(28)26-8-6-25(7-9-26)15-4-5-16(24-23-15)27-12-20-11-21-27/h2-5,10-12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONGONKXPVXWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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